(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine
is an amine, which are often involved in protein interactions. Amines can act as ligands for receptors or enzymes in the body .
Mode of Action
As an amine, this compound could potentially interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
The specific pathways affected by This compound
would depend on its specific targets. Amines are involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties of This compound
would depend on its specific chemical structure. Generally, amines can be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the synthesis of proteins involved in critical cellular functions. The compound’s molecular interactions are crucial for understanding its overall impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where specific dosages produce optimal results, while higher doses may lead to toxic or adverse effects. Understanding the dosage-response relationship is essential for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can provide insights into its broader biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation in different cellular compartments, influencing its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its role in cellular processes .
Properties
IUPAC Name |
[1-(oxolan-2-ylmethyl)pyrazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-4-8-5-11-12(6-8)7-9-2-1-3-13-9/h5-6,9H,1-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEZFQCDRGDCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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